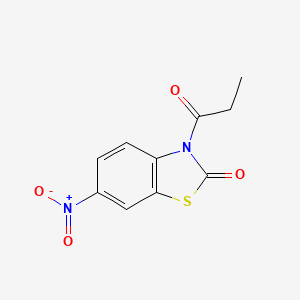
2-amino-4-cyclopropyl-6-phenyl-1,3-cyclohexadiene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves reactions between specific nitriles and other reactive intermediates. For instance, one method includes the reaction of benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile, leading to compounds with structural similarities (Nesterov et al., 1989). Additionally, derivatives of 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized through reactions involving α,β-unsaturated nitriles and benzyl cyanide, showcasing the versatility in synthetic approaches for related structures (Lorente et al., 1995).
Molecular Structure Analysis
The molecular structure of similar cyclohexadiene compounds reveals significant steric effects and bond length variations due to the cyclohexadiene core. X-ray structural data have shown increased C1-C6 and C5-C6 bond lengths, indicating the steric influence of the cyclohexadiene ring (Nesterov et al., 1989). This structural information is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of this class of compounds involves homolytic rupture of the weakest bond in the cyclohexadiene ring under external energy, leading to the formation of substituted dihydropyridines. This reactivity highlights the compound's potential for transformation into different chemical structures under specific conditions (Nesterov et al., 1989).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and structural transformation of similar compounds have been explored, highlighting the steric effects of cyclohexadiene rings and their potential for creating substituted dihydropyridines upon external energy deposition (Nesterov et al., 1989). This research demonstrates the complex reactions these compounds can undergo, influenced by their unique structures.
Photopolymerization Applications
- In the field of 3D printing and photopolymerization, derivatives of similar compounds have been investigated for their potential as photoinitiators. Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizers for highly effective photoinitiating systems under soft irradiation conditions. These systems were applied in the radical polymerization of acrylates and the cationic photopolymerization of epoxides, showcasing their versatility in creating interpenetrated polymer networks and thiol-ene photopolymerization processes (Tomal et al., 2019).
Corrosion Inhibition
- The efficacy of 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as corrosion inhibitors for mild steel in acidic conditions has been examined. Among the studied derivatives, specific compounds showed remarkable inhibition efficiency, suggesting their application in protecting metal surfaces against corrosion. Experimental and theoretical studies supported the adsorption of these compounds on the steel surface, indicating their potential as eco-friendly corrosion inhibitors (Verma et al., 2015).
特性
IUPAC Name |
2-amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c18-9-15-13(11-4-2-1-3-5-11)8-14(12-6-7-12)16(10-19)17(15)20/h1-5,12-13H,6-8,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZQPMQUSGLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C(C2)C3=CC=CC=C3)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)


![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)


![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)


![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
